N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-11-21-13-14(18(20-21)24-12-5-2)17(22)19-15-9-7-8-10-16(15)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKAUWCJHJCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution reactions: The ethoxyphenyl, propoxy, and propyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit anti-inflammatory activities. A study demonstrated that similar compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. In one study, compounds similar to this compound exhibited inhibition against Gram-positive and Gram-negative bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against human cancer cell lines. Among these, this compound showed promising results with an IC50 value indicating significant cytotoxicity against breast cancer cells (MCF7) compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that compounds like this compound inhibited the NF-kB pathway, which is crucial in the inflammatory response. This suggests potential therapeutic roles in managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 3-propoxy and 2-ethoxyphenyl groups in the target compound likely increase its logP value compared to analogs with smaller substituents (e.g., methyl or acetyl groups) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
- Metabolic Stability : Bulky alkoxy groups (propoxy, ethoxy) may slow oxidative metabolism compared to acetylated or methylated analogs, as seen in cytochrome P450 studies of similar molecules .
Research Findings and Limitations
- Synthesis and Crystallography : Pyrazole carboxamides are often synthesized via condensation reactions and characterized using X-ray crystallography (e.g., via SHELX programs for structural refinement) .
- Biological Activity : Compounds with sulfonyl or acetyl groups (e.g., the second and third analogs) demonstrate varied bioactivity profiles, suggesting that the target compound’s alkoxy substituents may shift its mechanism toward lipid-mediated pathways .
Biological Activity
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 331.4 g/mol. The compound features a pyrazole core, a carboxamide functional group, and various substituents that enhance its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1013765-62-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring through hydrazine reaction with β-diketones, followed by the introduction of the ethoxy and propoxy groups through nucleophilic substitutions. Precise conditions such as temperature control and inert atmospheres are critical to achieving high yields and purity.
Biological Activities
This compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
- Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives in related studies demonstrated up to 85% inhibition of TNF-α at certain concentrations .
2. Antimicrobial Properties
- Pyrazoles have been reported to possess antimicrobial activity against various pathogens. Compounds in this class have shown effectiveness against bacterial strains like E. coli and fungi such as Aspergillus niger at specific concentrations .
3. Enzyme Inhibition
- This compound may interact with enzymes involved in inflammatory pathways, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. This modulation can lead to decreased production of inflammatory mediators and enhanced antimicrobial activity.
Case Studies
Several case studies highlight the biological potential of pyrazole derivatives similar to this compound:
Study 1: Anti-inflammatory Effects
- A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Some compounds exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .
Study 2: Antimicrobial Efficacy
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For pyrazole-carboxamide derivatives, key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance carboxamide coupling efficiency .
- Catalyst choice : Palladium-based catalysts or mild bases (e.g., KCO) are often used for cyclization and amidation steps .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for coupling) minimizes side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC ensures high purity (>95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. Aromatic protons typically resonate at δ 6.5–8.0 ppm, while ethoxy groups appear as triplets near δ 1.3–1.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and isotopic patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-saturate solutions via sonication .
- Stability : Conduct pH-dependent stability studies (pH 2–9) using LC-MS. For light-sensitive moieties (e.g., pyrazole rings), store solutions in amber vials .
Q. What in vitro screening strategies are suitable for initial biological activity assessment?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., ADP-Glo™ for ATPase activity) .
- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Membrane permeability : Caco-2 monolayer models with LC-MS quantification of apical-to-basolateral transport .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., ethoxy vs. propoxy groups)?
- Methodological Answer :
- Analog synthesis : Systematically modify substituents (e.g., replace propoxy with butoxy or isopropoxy) using parallel synthesis .
- Biological testing : Compare IC values across analogs in dose-response assays (e.g., 0.1–100 µM).
- Computational docking : Use AutoDock Vina or Schrödinger to map interactions with target binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
Q. What advanced NMR techniques resolve ambiguities in conformational analysis?
- Methodological Answer :
- NOESY/ROESY : Identify spatial proximity between the ethoxyphenyl group and pyrazole ring protons .
- HSQC/TOCSY : Correlate H-C couplings to confirm substituent orientation .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) detect rotational barriers in the carboxamide bond .
Q. How can crystallography and computational modeling address discrepancies in bioactivity data?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure to validate docking poses. For pyrazole derivatives, crystallization often requires slow evaporation from dichloromethane/hexane .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS) to assess binding stability .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity (e.g., ΔΔG calculations) .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer :
- Proteome-wide profiling : Use affinity pulldown assays with biotinylated analogs and mass spectrometry .
- CRISPR-Cas9 screens : Identify genetic modifiers of compound sensitivity in animal models .
- Metabolomics : LC-HRMS to track metabolite formation and potential toxic intermediates .
Q. How should researchers reconcile contradictory data on metabolic stability across studies?
- Methodological Answer :
- Cross-species comparisons : Test stability in human, rat, and mouse liver microsomes with NADPH cofactors .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways .
- Isotope labeling : Synthesize C-labeled compound for quantitative mass balance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
